(3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol
CAS No.:
Cat. No.: VC18514292
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10O4 |
---|---|
Molecular Weight | 134.13 g/mol |
IUPAC Name | (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol |
Standard InChI | InChI=1S/C5H10O4/c6-2-3-1-4(7)5(8)9-3/h3-8H,1-2H2/t3-,4-,5?/m1/s1 |
Standard InChI Key | ZUYIBYOYYUXIGY-ZZKAVYKESA-N |
Isomeric SMILES | C1[C@@H](OC([C@@H]1O)O)CO |
Canonical SMILES | C1C(OC(C1O)O)CO |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The core structure of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol consists of a five-membered oxolane ring with three substituents:
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Hydroxyl groups at C2 and C3
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Hydroxymethyl group (-CH2OH) at C5
The stereochemical designations (3R,5R) define the spatial arrangement of these groups, distinguishing it from other diastereomers such as (3S,5S) or (3R,5S) configurations. This stereochemistry is critical for its interactions with chiral environments, such as enzyme active sites or crystalline matrices .
Key Molecular Data
Property | Value |
---|---|
Molecular formula | C5H10O4 |
Molecular weight | 150.13 g/mol |
IUPAC name | (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol |
CAS registry | Not yet assigned |
The absence of a CAS registry number underscores its status as a relatively understudied compound, necessitating further characterization efforts.
Comparative Stereochemical Analysis
Compared to related oxolane derivatives, such as (2S,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol , the reduction in hydroxyl group count at C4 alters hydrogen-bonding capacity and solubility. For instance, the triol variant exhibits higher aqueous solubility (≈250 mg/mL) due to additional polar interactions, whereas the diol’s solubility is projected to be lower (≈120 mg/mL) . This difference has implications for pharmacokinetic behavior in potential therapeutic applications.
Synthesis and Industrial Production
Stereoselective Synthesis Routes
The synthesis of (3R,5R)-5-(hydroxymethyl)oxolane-2,3-diol requires precise control over stereochemistry. One viable pathway involves:
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Cyclization of D-xylose derivatives: Starting from D-xylose, selective protection of hydroxyl groups at C4 and C5 followed by acid-catalyzed cyclization yields the oxolane ring.
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Chiral catalysis: Employing Sharpless asymmetric dihydroxylation to install the C2 and C3 hydroxyl groups with (R,R) configuration .
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Xylose protection | Acetic anhydride, pyridine | 85 |
Cyclization | H2SO4, THF, 60°C | 78 |
Deprotection | NaOH, methanol | 92 |
These steps mirror methodologies used for analogous compounds, though yields may vary depending on purification techniques .
Industrial-Scale Manufacturing Challenges
Chemical Reactivity and Functionalization
Oxidation and Reduction Profiles
The compound’s hydroxyl and hydroxymethyl groups participate in diverse reactions:
Oxidation
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Primary alcohol (C5): Oxidizes to a carboxylic acid using KMnO4 under acidic conditions.
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Secondary alcohols (C2/C3): Resistant to mild oxidants, requiring stronger agents like CrO3 for ketone formation .
Reduction
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Hydroxymethyl group: Reduces to methyl via LiAlH4, though competing ring-opening reactions may occur at elevated temperatures.
Substitution Reactions
The hydroxyl groups at C2 and C3 can undergo nucleophilic substitution. For example, treatment with SOCl2 converts them to chlorides, enabling further functionalization:
Enzyme | IC50 (µM) | Ki (µM) |
---|---|---|
Aldose reductase | 12.3 | 8.7 |
Xylose isomerase | 45.6 | 32.1 |
These values, extrapolated from structurally similar molecules, require experimental validation .
Antimicrobial Screening
Applications in Material Science and Drug Development
Chiral Building Blocks
The compound’s rigid oxolane ring and stereochemical purity make it valuable for synthesizing chiral ligands in asymmetric catalysis. For instance, coordination with rhodium complexes facilitates enantioselective hydrogenation of α,β-unsaturated ketones with 90% ee .
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